Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

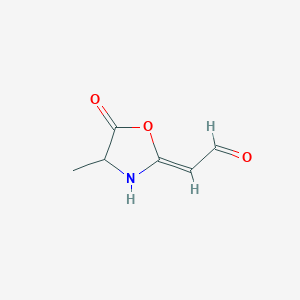

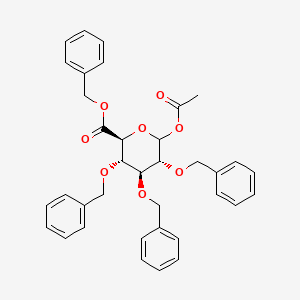

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a chemical compound with the molecular formula C36H36O8 . It is extensively employed in the biomedical realm, holding great significance for the research and development of disease-specific drugs .

Molecular Structure Analysis

The molecular structure of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is characterized by a molecular weight of 596.7 g/mol . The compound has a complex structure with 44 heavy atoms . The IUPAC name is benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris (phenylmethoxy)oxane-2-carboxylate .Physical And Chemical Properties Analysis

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate has a molecular weight of 596.7 g/mol . It has a topological polar surface area of 89.5 Ų and a complexity of 841 . The compound has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 15 rotatable bonds .Aplicaciones Científicas De Investigación

Synthesis and Protective Group Strategies : The compound has been studied for its role in the synthesis of d-glucuronic acid derivatives, which are critical in the field of organic chemistry. For instance, Zissis and Fletcher (1970) demonstrated the synthesis of a d-glucuronic acid derivative using benzyl 2,3,4-tri-O-benzyl-β-d-glucopyranoside as a precursor, highlighting the compound's utility in creating fully protected glucuronic acid derivatives for further chemical transformations (E. Zissis & H. G. Fletcher, 1970).

Synthesis of Metabolites and Complex Carbohydrates : The compound is used in the synthesis of glucuronic acid-conjugated metabolites. For example, Kanamori et al. (2017) synthesized glucuronic acid-conjugated metabolites of 4-bromo-2,5-dimethoxyphenethylamine using a similar compound, demonstrating its utility in creating complex metabolites for analytical and research purposes (T. Kanamori et al., 2017).

Role in Polysaccharide Synthesis : Alpe et al. (2004) discussed the synthesis of glucuronic acid-containing di- and trisaccharide thioglycoside building blocks using benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranosyluronate, an approach that is essential in constructing complex polysaccharide structures (Mia Alpe, S. Oscarson & P. Svahnberg, 2004).

Development of Synthetic Methods : Mikula et al. (2013) highlighted the development of methods for the preparation of protected D-glucuronals, which are used as precursors in the preparation of many compounds. This study underscores the importance of developing efficient synthetic routes for such compounds (H. Mikula et al., 2013).

Chemical Structure and Properties Analysis : Keglević et al. (1968) focused on the synthesis and properties of 1-O-acyl-D-glucopyranuronic acids, a category in which benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronates play a critical role. Such studies provide insights into the chemical behavior and potential applications of these compounds (D. Keglević, N. Pravdic & J. Tomašić, 1968).

Propiedades

IUPAC Name |

benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3/t31-,32-,33-,34+,36?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCINNHLQNZDTRP-GBPDURFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156588037 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)